![molecular formula C28H25N3O3 B2847401 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326930-71-5](/img/structure/B2847401.png)
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It contains several functional groups including a benzyloxyphenyl group, an oxadiazolyl group, and a quinolinone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives have been synthesized as inhibitors of monoamine oxidase type B (MAO B) .Scientific Research Applications
Synthesis and Biological Evaluation
Analgesic and Anti-inflammatory Activities : The synthesis of 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety has shown potent analgesic and anti-inflammatory activities. These derivatives were evaluated in mice and rats, indicating significant potential for the development of new therapeutic agents (Dewangan et al., 2016).
Antibacterial and Antifungal Activities : Compounds featuring 1,3,4-oxadiazole moieties have also been synthesized and evaluated for their antibacterial and antifungal activities. Such studies highlight the compounds' efficacy against a variety of bacterial and fungal strains, underscoring their potential as antimicrobial agents (Sirgamalla & Boda, 2019).
Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones have been designed, synthesized, and evaluated for in vitro antitumor activity, demonstrating remarkable potency against various cancer cell lines. This suggests their potential as leads in the development of new anticancer drugs (Al-Suwaidan et al., 2016).
Antioxidant Properties : The synthesis and characterization of quinazolin derivatives have been conducted, revealing significant antioxidant properties. These compounds have been evaluated against radical scavengers, showing excellent scavenging capacity and highlighting their potential as antioxidants (Al-azawi, 2016).
Chemical Synthesis and Characterization
- Synthesis Techniques : Innovative synthesis techniques have been employed for the creation of quinazolinone derivatives, including the use of ultrasound and molecular sieves. Such methodologies not only result in novel compounds but also enhance the efficiency and sustainability of the synthesis process (Nimbalkar et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in cell proliferation and survival . Overexpression of EGFR has been associated with various types of cancers, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of EGFR, thereby disrupting the downstream signaling pathways that lead to cell proliferation . The compound binds to the hinge region of the ATP binding site of EGFR Kinase, similar to the standard drug erlotinib .
Biochemical Pathways
The inhibition of EGFR kinase activity affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth and proliferation .
Result of Action
The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . It also induced apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy . The potency to induce apoptosis was further confirmed by FACS using Annexin-V-FITC & propidium iodide (PI) labeling .
properties
IUPAC Name |
6-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-15-31-17-24(26(32)23-16-19(2)9-14-25(23)31)28-29-27(30-34-28)21-10-12-22(13-11-21)33-18-20-7-5-4-6-8-20/h4-14,16-17H,3,15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXQMGWCLDQYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.